molecular formula C15H16O3 B2437210 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 313471-04-4

7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B2437210
CAS No.: 313471-04-4
M. Wt: 244.29
InChI Key: LLKFEWYDEXDGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a propoxy group attached to the chromene core, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-propoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-2-8-17-10-6-7-12-11-4-3-5-13(11)15(16)18-14(12)9-10/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKFEWYDEXDGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and cyclopentanone.

    Formation of Chromene Core: The chromene core is formed through a series of condensation reactions. For instance, the reaction between 2-hydroxyacetophenone and cyclopentanone in the presence of a base such as sodium hydroxide can yield the chromene intermediate.

    Introduction of Propoxy Group: The propoxy group is introduced via an etherification reaction. This can be achieved by reacting the chromene intermediate with propyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles like thiols or amines replace the propoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrochromen-4-one: Lacks the propoxy group, resulting in different chemical and biological properties.

    7-methoxy-2,3-dihydrochromen-4-one: Contains a methoxy group instead of a propoxy group, which may alter its reactivity and biological activity.

    7-ethoxy-2,3-dihydrochromen-4-one: Similar structure with an ethoxy group, leading to variations in its chemical behavior.

Uniqueness

7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This distinct feature may enhance its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

7-Propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the chromene family, which is known for its diverse biological activities. This compound features a unique bicyclic structure that contributes to its potential therapeutic applications. This article reviews the biological activity of 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, focusing on its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is C16H18O3, with a molecular weight of 286.32 g/mol. The compound's structure includes a cyclopentane ring fused to a chromene moiety with a propoxy substituent. This unique configuration enhances its solubility and biological interactions.

The biological activity of 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting the bioavailability of other compounds.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound may affect the transcription and translation processes of genes related to its biological effects.

Biological Activities

Research indicates that 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens. It has been effective in inhibiting bacterial growth and shows promise as a potential agent in treating infections.

Anticancer Properties

Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. It appears to target specific signaling pathways involved in cell proliferation and survival.

Biological ActivityMechanism
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens.
  • Cancer Cell Studies : In vitro studies using human breast cancer cell lines indicated that treatment with 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one led to a reduction in cell viability by approximately 60% at a concentration of 25 µM after 48 hours.

Comparative Analysis with Similar Compounds

The biological activity of 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-MethylcoumarinContains a coumarin backboneKnown for fluorescence properties
7-HydroxycoumarinHydroxy group at position 7Exhibits strong anticoagulant activity
8-AcetylcoumarinAcetyl group at position 8Used as a building block in organic synthesis

The presence of the propoxy group in 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one enhances its solubility and potential interactions with biological targets compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.